molecular formula C14H8F5N3OS B2521880 N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 338400-47-8

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B2521880
CAS RN: 338400-47-8
M. Wt: 361.29
InChI Key: LMUHSGPJTTZBGO-UHFFFAOYSA-N
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Description

The compound "N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide" is a derivative of pyrazole carboxamide, a class of compounds known for their biological activities, particularly in the field of agrochemicals as fungicides and insecticides. The structure of this compound suggests potential antifungal and insecticidal properties, as indicated by the presence of the trifluoromethyl group and the difluorophenyl moiety, which are common in such bioactive molecules.

Synthesis Analysis

The synthesis of related pyrazole carboxamide derivatives typically involves the reaction of various starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, as seen in the preparation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds . The synthesis process is characterized by the use of spectroscopic methods like Fourier transform infrared spectroscopy, 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, and mass spectrography for characterization . Additionally, the use of catalysts such as TBTU and bases like diisopropyl ethylamine in acetonitrile at room temperature can facilitate the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is crucial for their biological activity. The presence of substituents like the trifluoromethyl group can significantly influence the compound's interaction with biological targets. For instance, in molecular docking studies, the carbonyl oxygen atom of a related compound was found to form hydrogen bonds with specific amino acids on the target protein . The crystal structure determination of similar compounds has also been performed to understand their interaction with biological systems .

Chemical Reactions Analysis

The chemical reactivity of pyrazole carboxamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the amide bond in the pyrazole ring is a key site for reactivity, as seen in the synthesis of novel derivatives by altering the position of the amide bond . The introduction of fluorine atoms can also affect the reactivity, as fluorine is a highly electronegative element that can influence the electronic distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity of the compound, which can enhance its ability to penetrate biological membranes. The stability of these compounds under various conditions is also an important factor for their practical application as agrochemicals .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of fluorinated pyrazole derivatives, including those related to N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, demonstrating their potential in various chemical and pharmaceutical applications. For instance, the synthesis of novel pyrazole derivatives as potential antiinflammatory agents has been explored, highlighting the chemical versatility and potential therapeutic benefits of these compounds without focusing on their dosage or side effects (El‐Hawash & El-Mallah, 1998). Furthermore, the structural features of thiophene-based pyrazole amides have been studied through various catalytic approaches, demonstrating the importance of these compounds in the development of new materials with potential applications in nonlinear optics and as chemical reagents (Kanwal et al., 2022).

Biological Evaluation

The biological evaluation of pyrazole carboxamide derivatives has revealed their significant nematocidal activity, providing a foundation for the development of new agricultural chemicals aimed at nematode control. These studies offer insight into the potential agricultural applications of such compounds, without delving into their use as drugs (Zhao et al., 2017). Additionally, the insecticidal activities of 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been investigated, suggesting these compounds' effectiveness against various pests, further emphasizing their value in agricultural pest management without addressing human drug use (Wu et al., 2017).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets, such as the co-activator associated arginine methyltransferase 1 (CARM1), providing valuable insights into the design of new molecules with potential therapeutic applications. These studies highlight the compound's relevance in the discovery of new therapeutic agents, focusing on the molecular interactions rather than clinical uses (Allan et al., 2009).

Environmental and Agricultural Applications

Research on the herbicidal activity of novel pyrazole-4-carboxamide derivatives, including those related to the specified compound, has demonstrated their potential in weed control, highlighting an important application in agriculture. These findings suggest that modifications to the pyrazole core can lead to compounds with significant herbicidal activity, providing alternatives for existing herbicides (Ohno et al., 2004).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5N3OS/c1-22-13-7(11(21-22)14(17,18)19)5-10(24-13)12(23)20-9-3-2-6(15)4-8(9)16/h2-5H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUHSGPJTTZBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

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